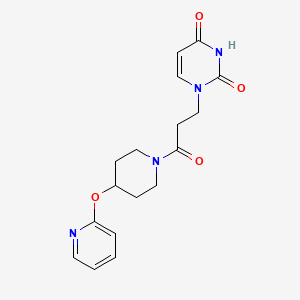
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep chemical reactions including condensation, cyclization, and functional group transformations. For compounds related to pyrimidine-diones, methodologies may include interactions with alkylamides in liquid ammonia in the presence of oxidizing agents to yield amino derivatives, or cyclization reactions under specific conditions to produce structurally complex products (Gulevskaya et al., 1994). These syntheses highlight the regioselective modification capabilities of pyrimidine-based compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine-dione derivatives is characterized by intramolecular and intermolecular hydrogen bonds which play a significant role in their crystallization and stability. Studies such as those by Orozco et al. (2009) demonstrate how hydrogen bonding patterns contribute to the solid-state structure, impacting the compound's chemical reactivity and interaction capabilities (Orozco et al., 2009).
Chemical Reactions and Properties
Pyrimidine-diones undergo various chemical reactions, including amination, hydrolysis, and cyclization, to yield a range of derivatives with different functional groups. These reactions are crucial for modifying the chemical structure to alter physical and chemical properties for specific applications. For example, the amination of condensed pyrimidines can be regioselective, producing amino derivatives with potential biological activities (Gulevskaya et al., 1994).
Scientific Research Applications
Synthesis and Chemical Applications
One area of application is in the synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing an efficient "one-pot" procedure with excellent yields and purities. This method highlights the compound's role in facilitating the synthesis of important biochemical compounds (M. Cal et al., 2012).
Anticancer Activity
Another significant application is in the development of anticancer agents. Compounds related to pyrimidine-2,4-diones have shown activity against a range of human tumor cell lines. Specifically, structural modifications, such as the presence of piperidine/pyrrolidine at the end of the C-6 chain and benzoyl group at C-5, enhance anti-cancer activities, indicating potential applications in cancer therapy (Palwinder Singh & Kamaldeep Paul, 2006).
Antibacterial and Antimicrobial Applications
Research into heterocyclic compounds derived from pyrimidine-2,4-diones has also explored their antibacterial and antimicrobial properties. For instance, studies on dispiro heterocycles containing pyrimidine-dione derivatives have shown promising antimicrobial and antitubercular activities (A. Dandia et al., 2013). Additionally, the synthesis and evaluation of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones under microwave irradiation have revealed their potential for antibacterial activity, further illustrating the compound's utility in developing new antimicrobial agents (Ram C.Merugu et al., 2010).
Drug Discovery and ADME Properties
The structural diversity of pyrimidine-2,4-diones has been exploited in drug discovery, with variations leading to significant differences in biopharmaceutical properties. This versatility indicates their potential in the synthesis of drugs with desirable absorption, distribution, metabolism, and excretion (ADME) profiles, aiding in the identification of compounds with optimal therapeutic indices (M. Jatczak et al., 2014).
properties
IUPAC Name |
1-[3-oxo-3-(4-pyridin-2-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-14-6-11-21(17(24)19-14)12-7-16(23)20-9-4-13(5-10-20)25-15-3-1-2-8-18-15/h1-3,6,8,11,13H,4-5,7,9-10,12H2,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBFUWWSSSPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(4-(pyridin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

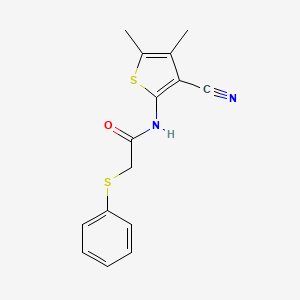

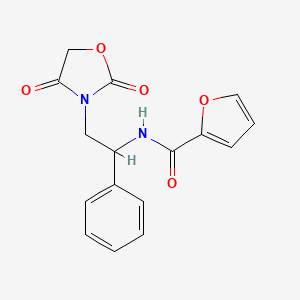
![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)
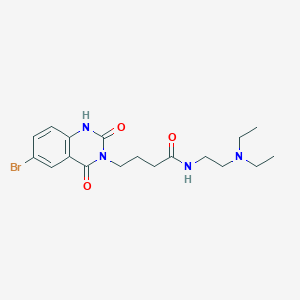
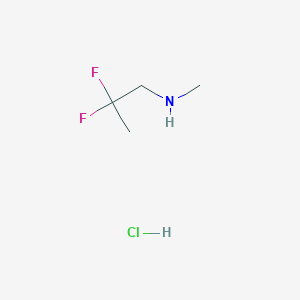
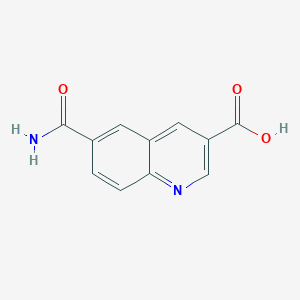
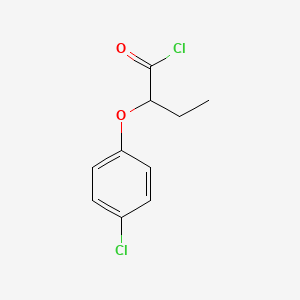

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)
![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)
